5H-pyrrolo[3,2-d]pyrimidin-2-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXCUIJMOXEYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298459 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943736-60-5 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943736-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5h Pyrrolo 3,2 D Pyrimidin 2 Amine and Its Derivatives
Classical and Contemporary Synthetic Strategies for the Pyrrolo[3,2-d]pyrimidine Core
The construction of the pyrrolo[3,2-d]pyrimidine nucleus can be achieved through various synthetic strategies, ranging from classical linear sequences to more modern and efficient multicomponent and metal-mediated reactions. These methods often involve the sequential or convergent assembly of pyrimidine (B1678525) and pyrrole (B145914) precursors or the intramolecular cyclization of appropriately functionalized acyclic or heterocyclic intermediates.
Routes from Pyrimidine and Pyrrole Precursors
The construction of the pyrrolo[3,2-d]pyrimidine framework frequently begins with pre-formed pyrimidine or pyrrole rings, which are then elaborated to form the fused bicyclic system.
A common approach involves the use of functionalized pyrimidine derivatives. For instance, a synthesis of 2,4-diamino-5-alkyl-7H-pyrrolo[2,3-d]pyrimidines, which are structurally related to the target scaffold, has been reported starting from 2-amino-3-cyano-4-alkyl furans. This method proceeds through a ring transformation and annulation sequence. nih.gov The furan (B31954) precursors themselves are accessible through the condensation of α-hydroxy ketones with malonodinitrile. nih.gov
Another strategy utilizes substituted pyrimidines that undergo cyclization to form the fused pyrrole ring. For example, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved starting from 6-chloro-1,3-dimethyluracil. Bromination of this starting material affords 5-bromo-6-chloro-1,3-dimethyluracil. nih.gov This intermediate can then undergo a Sonogashira reaction with various alkynes, followed by a domino C-N coupling/hydroamination reaction with anilines to yield the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.govbeilstein-journals.org
Starting from pyrrole precursors is another viable route. A notable example describes the synthesis of pyrrolo[3,2-d]pyrimidine systems from a 2,3-dicarboxypyrrole derivative. rsc.org The key starting material, 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole, is functionalized to give 2- or 3-azidocarbonylpyrroles. A Curtius rearrangement of these intermediates, followed by treatment with ammonia (B1221849) or amines, leads to pyrrolylureas. These ureas can then be cyclized in a basic medium to form 7-methylpyrrolo[3,2-d]pyrimidine-2,4-diones. rsc.org
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of the pyrrolo[3,2-d]pyrimidine ring system. This approach relies on the construction of a precursor that contains all the necessary atoms for the bicyclic system, which then undergoes a ring-closing reaction.
One such method involves the cyclization of 4-ureido-1H-pyrrole-2-carboxylic acid benzyl (B1604629) esters. These intermediates can be prepared from 4-oxo-N-(PhF)proline benzyl ester. The process involves the conversion of the 4-oxoproline into a corresponding aminopyrrole, followed by treatment with an isocyanate to form the urea (B33335) derivative. The final cyclization to the pyrrolo[3,2-d]pyrimidine is achieved using trichloroacetyl chloride and a base like cesium carbonate. nih.gov
Another example of an intramolecular cyclization approach is the biosynthesis of deazapurines, which provides a conceptual framework for chemical synthesis. In the biosynthesis of toyocamycin, a purine (B94841) nucleoside, likely GTP, serves as the precursor. The process involves the loss of carbon 8 from the purine and the incorporation of carbons from the ribose to form the new pyrrole ring. nih.gov This biological pathway highlights the possibility of designing chemical syntheses that mimic this intramolecular rearrangement and ring formation.
A new synthesis of 5H-pyrrolo[3,2-d]pyrimidines has also been reported via pyrimido[5,4-c]pyridazines, which involves an intramolecular transformation of the starting heterocyclic system. acs.org
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex heterocyclic scaffolds, including pyrrolo[3,2-d]pyrimidines. These reactions allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.
A notable example is the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, a related isomer, through a one-pot, three-component reaction. This reaction involves arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB). scielo.org.mxresearchgate.net While this example pertains to the pyrrolo[2,3-d]pyrimidine isomer, similar MCR strategies can be envisioned for the synthesis of the pyrrolo[3,2-d]pyrimidine core.
The synthesis of pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones has been achieved through a one-pot five-component reaction of aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and ammonium (B1175870) acetate (B1210297), showcasing the power of MCRs in constructing complex fused heterocyclic systems. ijcrt.org The development of similar multicomponent strategies for the direct synthesis of 5H-pyrrolo[3,2-d]pyrimidin-2-amine and its derivatives is an active area of research.
Furthermore, the synthesis of pyrido-dipyrimidines has been accomplished through one-pot multicomponent reactions of aryl aldehydes with thiobarbituric acid and ammonium acetate under various catalytic conditions, including nano-catalysis and microwave assistance. nih.gov These approaches highlight the versatility of MCRs in generating diverse heterocyclic structures.
Organocatalytic and Metal-Mediated Syntheses
Organocatalysis and metal-mediated reactions have become indispensable tools in modern organic synthesis, offering mild and selective methods for the construction of heterocyclic compounds.
In the context of pyrrolo[3,2-d]pyrimidine synthesis, metal-mediated cross-coupling reactions are particularly important. For instance, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves a palladium-catalyzed domino C-N coupling/hydroamination reaction. nih.govbeilstein-journals.org The optimization of this reaction involved screening various palladium catalysts and ligands, with Pd(OAc)2 and DPEphos being identified as an effective combination. nih.gov
The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has also been achieved using copper-catalyzed reactions. osi.lv While the specific application to this compound is not detailed, these findings suggest the potential of copper catalysis in the formation of this scaffold.
Organocatalysis has also been employed in the synthesis of related heterocyclic systems. For example, the one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be catalyzed by tetra-n-butylammonium bromide (TBAB), which acts as a phase-transfer catalyst. scielo.org.mxresearchgate.net The use of organocatalysts in the synthesis of this compound could offer advantages in terms of cost, toxicity, and environmental impact compared to metal-based catalysts.
Functionalization and Derivatization of the this compound Scaffold
Once the core pyrrolo[3,2-d]pyrimidine ring system is constructed, further functionalization and derivatization are often necessary to modulate its biological activity and physicochemical properties. These modifications can be directed at the nitrogen atoms of both the pyrimidine and pyrrole rings, as well as at various positions on the carbocyclic part of the scaffold.
N-Substitution and Ring Substituent Modifications
The nitrogen atoms of the pyrrolo[3,2-d]pyrimidine scaffold, particularly the N-5 of the pyrrole ring and the nitrogens of the pyrimidine ring, are common sites for substitution. These modifications can significantly impact the molecule's interaction with biological targets.
A diversity-oriented synthesis approach has been developed for the functionalization of the pyrimidine ring nitrogens in 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidines. This method allows for the introduction of various substituents onto the pyrimidine nitrogens, starting from 4-oxo-N-(PhF)proline benzyl ester. nih.gov The synthesis involves the formation of ureas with different amines and isocyanates, leading to a library of N-substituted pyrrolo[3,2-d]pyrimidines. nih.gov
Substitution at the N-5 position of the pyrrole ring can also be achieved. For example, in the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, the nature of the aniline (B41778) used in the domino C-N coupling/hydroamination reaction determines the substituent at the N-5 position. beilstein-journals.org
Ring substituent modifications are also crucial for structure-activity relationship studies. For instance, the synthesis of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates has been reported, where an alkyl or other group is introduced at the C-5 position of the pyrrole ring. nih.govnih.gov While this example pertains to a related isomer, it highlights the importance of C-substitution in modulating biological activity.
Furthermore, the introduction of substituents at other positions of the pyrrolo[3,2-d]pyrimidine core has been explored. For example, the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines has been described, where various aryl thiols are attached at the 6-position via an oxidative addition reaction. nih.gov
Synthesis of Halogenated Pyrrolo[3,2-d]pyrimidine Derivatives
The introduction of halogen atoms to the 5H-pyrrolo[3,2-d]pyrimidine scaffold is a key strategy for creating derivatives with diverse chemical reactivity and potential biological activity. The synthesis of these halogenated compounds often starts from a pre-existing pyrrolo[3,2-d]pyrimidine core, which is then subjected to various halogenating agents.
A common precursor for these syntheses is the corresponding 2,4-dichloropyrrolo[3,2-d]pyrimidine. This intermediate can be prepared from the respective dione (B5365651) by treatment with a chlorinating agent like phenylphosphonic dichloride (PhPOCl₂) at high temperatures. nih.gov Once the dichloro derivative is obtained, further halogenation can be achieved at other positions of the heterocyclic ring system.
For instance, direct iodination at the C7 position of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can be accomplished using N-iodosuccinimide (NIS) in an appropriate solvent such as anhydrous tetrahydrofuran (B95107) (THF). nih.govauctoresonline.org This reaction proceeds smoothly to yield 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine. Similarly, bromination at the same position can be achieved using N-bromosuccinimide (NBS) in THF. auctoresonline.org These C7-halogenated derivatives are valuable as they introduce a reactive site that can be further modified, for example, through cross-coupling reactions.
Another important halogenated intermediate is 2-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. benthamdirect.com This compound serves as a crucial building block for more complex molecules. For example, it is a key intermediate in the synthesis of certain dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.govmdpi.comacs.org The synthesis of this intermediate often involves the protection of the 2-amino group, followed by chlorination at the 4-position and subsequent deprotection.
The following table summarizes some of the common halogenation reactions on the pyrrolo[3,2-d]pyrimidine core:
| Starting Material | Reagent | Product | Reference |
| Pyrrolo[3,2-d]pyrimidin-2,4-dione | PhPOCl₂ | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | nih.gov |
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | N-Iodosuccinimide (NIS) | 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | nih.govauctoresonline.org |
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | N-Bromosuccinimide (NBS) | 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | auctoresonline.org |
Preparation of Nucleoside Analogues
The synthesis of nucleoside analogues of 5H-pyrrolo[3,2-d]pyrimidine, often referred to as 7-deazapurine analogues, is a significant area of research due to their potential as antiviral and anticancer agents. nih.gov The primary challenge in this synthesis is the formation of the N-glycosidic bond between the heterocyclic base and a sugar moiety, typically a ribose or deoxyribose derivative.
Several glycosylation methods have been developed for this purpose. The Vorbrüggen glycosylation is a widely used method. acs.orgresearchgate.net In this procedure, a silylated heterocyclic base is coupled with an acylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgnih.gov This method is often stereoselective, yielding the desired β-anomer. acs.org
Another common approach is the nucleobase anion glycosylation method. researchgate.netnih.govresearchgate.net This involves deprotonating the pyrrolo[3,2-d]pyrimidine with a base, such as potassium hydroxide (B78521) (KOH), in the presence of a phase-transfer catalyst like tris-[2-(2-methoxyethoxy)]ethylamine (TDA-1), followed by reaction with a protected sugar halide. nih.govresearchgate.net This method can be highly regioselective for the pyrrole nitrogen and stereoselective for the formation of the β-nucleoside. researchgate.net
A significant challenge in the glycosylation of pyrrolo[3,2-d]pyrimidines is controlling the regioselectivity. nih.gov Glycosylation can potentially occur at different nitrogen atoms within the heterocyclic system, leading to the formation of regioisomers (e.g., N1, N3, or N7 isomers). nih.gov The choice of protecting groups on the heterocyclic base and the specific reaction conditions can influence the regiochemical outcome of the glycosylation reaction. researchgate.netnih.gov For instance, the use of bulky protecting groups on the exocyclic amino group can direct glycosylation to the desired ring nitrogen. nih.gov
The table below outlines common glycosylation strategies applicable to the synthesis of pyrrolo[3,2-d]pyrimidine nucleosides:
| Glycosylation Method | Key Reagents | Common Sugar Moiety | Catalyst/Promoter | Reference |
| Vorbrüggen Glycosylation | Silylated heterocycle, Acylated sugar | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | acs.orgnih.gov |
| Nucleobase Anion Glycosylation | Heterocycle, Protected sugar halide | 2-deoxy-3,5-di-O-(p-toluoyl)-erythro-pentofuranosyl chloride | KOH, TDA-1 | researchgate.netnih.gov |
Challenges and Innovations in Synthetic Efficiency and Scalability
While the synthesis of this compound and its derivatives is well-established, there are ongoing challenges related to efficiency, scalability, and the environmental impact of these synthetic routes. Traditional methods often involve multiple steps, require harsh reaction conditions, and can generate significant waste, making them less suitable for large-scale production.
To address these challenges, significant innovations in synthetic methodology have been reported. The development of one-pot, multi-component reactions represents a major advancement in improving synthetic efficiency. researchgate.net These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing the need for isolation and purification of intermediates. This approach not only saves time and resources but also reduces waste. researchgate.net
Domino reactions, where a series of transformations occur sequentially in a single step under the same reaction conditions, have also been employed to streamline the synthesis of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov For example, a domino C-N coupling/hydroamination reaction has been developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov
The use of catalysis is another key area of innovation. The development of more efficient catalytic systems, such as copper-catalyzed coupling reactions, has provided greener and more economical routes to key pyrrolo[2,3-d]pyrimidine intermediates, which can be analogous to the synthesis of 5H-pyrrolo[3,2-d]pyrimidine derivatives. benthamdirect.com Optimized Buchwald-Hartwig C-N cross-coupling reactions have also been instrumental in the synthesis of certain pyrrolopyrimidine derivatives, enabling the formation of crucial carbon-nitrogen bonds under milder conditions. nih.gov
These innovations are crucial for overcoming the limitations of traditional synthetic methods, paving the way for more efficient, cost-effective, and environmentally friendly production of this compound and its derivatives for further research and development.
Molecular Mechanisms of Action and Biological Target Identification
Enzyme Inhibition Studies
Derivatives based on the pyrrolopyrimidine scaffold, a deaza-isostere of adenine (B156593), are recognized for their role as ATP-competitive inhibitors for a variety of enzymes. nih.govnih.gov This structural similarity to a key component of cellular energy and signaling allows them to bind to the ATP-binding sites of enzymes, particularly kinases, thereby blocking their catalytic activity. nih.gov Research has demonstrated that these compounds can inhibit multiple folate-requiring enzymes and, most notably, a wide range of protein kinases. nih.govnih.gov
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including growth, differentiation, and apoptosis. youtube.com The aberrant activity of protein kinases is a hallmark of many diseases, particularly cancer, making them a major focus for drug development. nih.govrjpbr.com The pyrrolo[2,3-d]pyrimidine nucleus, and by extension its isomers like pyrrolo[3,2-d]pyrimidine, is a privileged scaffold for designing potent kinase inhibitors. nih.govnih.gov
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation and survival. youtube.com Its overactivity is a known driver in several types of cancer. nih.gov Pyrrolo[3,2-d]pyrimidine derivatives have been specifically designed as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov
One study focused on creating derivatives with bicyclic fused rings intended to fit into a "back pocket" of the EGFR protein kinase domain. nih.gov This approach led to the development of a preclinical candidate, compound 51m , which demonstrated potent inhibitory activity against EGFR with an IC₅₀ value of 2.5 nM. nih.gov This compound's efficacy highlights the potential of the pyrrolo[3,2-d]pyrimidine scaffold in targeting EGFR-driven cancers. nih.gov
Table 1: EGFR Kinase Inhibition by a 5H-pyrrolo[3,2-d]pyrimidine Derivative
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 51m | EGFR | 2.5 nih.gov |
| 51m | HER2 | 0.98 nih.gov |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). youtube.comnih.govrsc.org Inhibiting VEGFR2 is a key strategy in anticancer therapy. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus is a well-established scaffold for developing VEGFR inhibitors. nih.govrjpbr.com
A novel 5H-pyrrolo[3,2-d]pyrimidine derivative, compound 20d , was identified as a potent and selective inhibitor of kinases related to tumor angiogenesis, including VEGFR. nih.gov This compound effectively blocked VEGF-stimulated cellular phosphorylation with an IC₅₀ of 2.5 nM and inhibited VEGF-induced tube formation, a key step in angiogenesis, with an IC₅₀ of 3.3 nM. nih.gov
Table 2: VEGFR2 Kinase and Angiogenesis Inhibition by a 5H-pyrrolo[3,2-d]pyrimidine Derivative
| Compound | Assay | IC₅₀ (nM) |
|---|---|---|
| 20d | VEGF-stimulated cellular phosphorylation | 2.5 nih.gov |
| 20d | VEGF-induced tube formation | 3.3 nih.gov |
| 20d | HUVEC Proliferation | 2.8 nih.gov |
HUVEC: Human Umbilical Vein Endothelial Cells, a common model for studying angiogenesis.
Casein Kinase 1 (CK1) comprises a family of serine/threonine kinases with seven isoforms in humans that regulate crucial cellular processes. mdpi.com The CK1ε isoform, in particular, has been identified as a target in hematological cancers. mdpi.com While direct inhibition studies of 5H-pyrrolo[3,2-d]pyrimidin-2-amine on CK1ε are not prominent, the broader family of pyrimidine-based inhibitors has been explored. For instance, Umbralisib, a dual inhibitor of PI3Kδ and CK1ε, demonstrates that targeting this kinase is clinically feasible. mdpi.com Another study evaluated a series of pyrazolo[3,4-g]isoquinolines for their inhibitory potency against a panel of kinases, including CK1ε, showing that related heterocyclic scaffolds can interact with this target. nih.gov
Src is a non-receptor tyrosine kinase and the prototypical member of the Src family of kinases, which are involved in cell proliferation, differentiation, motility, and survival. As a counter-screen for selectivity, inhibitors based on the related 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold were tested against the mammalian tyrosine kinase SRC, which is a known common off-target for similar pyrimidine-based inhibitors. nih.gov This indicates that while selectivity is a key consideration in drug design, the pyrrolopyrimidine core structure possesses the potential to interact with and inhibit Src kinase.
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that is amplified or aberrantly activated in various cancers. nih.govnih.gov Its inhibition can lead to cell cycle arrest and apoptosis. nih.gov While many reported ACK1 inhibitors belong to related pyrimidine (B1678525) families like furo[2,3-d]pyrimidines and pyrazolopyrimidines, they share structural similarities with the pyrrolopyrimidine core. nih.govnih.gov For example, a furo[2,3-d]pyrimidine (B11772683) derivative named AIM-100 was identified as a specific inhibitor of ACK1 with an IC₅₀ of 21 nM. nih.govdrugbank.com This compound was shown to suppress the phosphorylation of the androgen receptor (AR), which is regulated by ACK1, thereby inhibiting the growth of prostate cancer cells. drugbank.com The development of such compounds underscores the versatility of the broader pyrimidine-based scaffold in targeting a range of clinically relevant kinases. nih.gov
Table 3: List of Compounds
| Compound Name | Chemical Structure |
|---|---|
| This compound | C₆H₆N₄ |
| 51m | N-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo(3,2-d)pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide |
| 20d | 1-(2-fluoro-4-((5-methyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea |
| Umbralisib | C₂₂H₁₇F₆N₅O₃S |
Folate Pathway Enzyme Inhibition
The folate pathway is essential for the synthesis of nucleotides and certain amino acids, making it a key target for anticancer and antimicrobial agents. nih.govnih.govzsmu.edu.uamdpi.com The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to design antifolates that inhibit multiple enzymes in this pathway. nih.govnih.gov Pemetrexed, a well-known multitargeted antifolate, features a pyrrolo[2,3-d]pyrimidine core and primarily inhibits thymidylate synthase (TS), with secondary inhibition of other folate-dependent enzymes. nih.govnih.gov
Researchers have designed novel 5-substituted and 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), two key enzymes in the de novo purine (B94841) biosynthesis pathway. nih.gov These compounds demonstrated potent antiproliferative effects in tumor cells by attacking the purine biosynthetic pathway at two distinct points. nih.gov Another pyrrolo[2,3-d]pyrimidine-based antifolate, LY231514, has been shown to inhibit not only TS but also dihydrofolate reductase (DHFR) and GARFTase, particularly after being converted to its polyglutamated forms within the cell. nih.gov This multi-targeted inhibition contributes to its cytotoxic activity. nih.gov
Data Tables
Table 1: Kinase Inhibition by this compound Derivatives
| Derivative Class | Target Kinase | Compound Example | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | BTK | Compound 3p | 6.0 | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidin-4-yl | BTK | Docirbrutinib | - | wikipedia.org |
| Pyrimido-pyrrolo-oxazine | mTOR | PQR626 | - | acs.org |
| 2-Aminoarylthiophene-3-carboxamide | PDK1 | - | 670 - 2500 | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Mps1 | CCT251455 | 40 (P-MPS1) | acs.org |
| 7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino | JAK1 | PF-04965842 | - | nih.govacs.org |
| 7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino | JAK3 | PF-06651600 | - | nih.gov |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | CDK4 | Compound 2g | - | nih.govtandfonline.com |
| Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine | CDK4 | Compound 5a | 0.8 | rsc.org |
| Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine | CDK6 | Compound 5a | 2.0 | rsc.org |
Table 2: Folate Pathway Enzyme Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Enzyme | Ki (nM) | Reference |
| LY231514 (pentaglutamate) | Thymidylate Synthase (TS) | 1.3 | nih.gov |
| LY231514 (pentaglutamate) | Dihydrofolate Reductase (DHFR) | 7.2 | nih.gov |
| LY231514 (pentaglutamate) | Glycinamide Ribonucleotide Formyltransferase (GARFTase) | 65 | nih.gov |
| LY231514 (monoglutamate) | Dihydrofolate Reductase (DHFR) | 7.0 | nih.gov |
| LY231514 (monoglutamate) | Thymidylate Synthase (TS) | 109 | nih.gov |
| LY231514 (monoglutamate) | Glycinamide Ribonucleotide Formyltransferase (GARFTase) | 9300 | nih.gov |
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. While some antifolates based on the pyrrolo[2,3-d]pyrimidine scaffold are known to inhibit DHFR, this is not the primary target for many advanced 5H-pyrrolo[3,2-d]pyrimidine derivatives. For context, the pyrrolo[2,3-d]pyrimidine-based antifolate LY231514 (Pemetrexed) inhibits DHFR with a Ki value of 7.0 nM. nih.gov Its pentaglutamate form is also a potent inhibitor. nih.gov Pemetrexed itself is described as having secondary inhibitory activity at DHFR. nih.gov However, many novel pyrrolo[3,2-d]pyrimidine compounds have been specifically designed to target other enzymes more potently. nih.govaacrjournals.org
Thymidylate Synthase (TS)
Thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. The inhibition of TS is the primary mechanism for several anticancer drugs. The well-studied pyrrolo[2,3-d]pyrimidine antifolate, Pemetrexed, is a potent inhibitor of TS. nih.govnih.gov The parent compound, LY231514, has a Ki of 109 nM against TS, with its polyglutamated forms showing even greater potency. nih.gov In contrast, studies on newer 5-substituted pyrrolo[2,3-d]pyrimidine analogs indicate a shift in targeting, with these compounds preferentially inhibiting de novo purine nucleotide biosynthesis over thymidylate biosynthesis. nih.govdrugbank.com This trend is even more pronounced for many pyrrolo[3,2-d]pyrimidine derivatives, which are often engineered for targets outside of TS. nih.gov
One-Carbon Metabolism Enzyme Inhibition
Folate-dependent one-carbon metabolism is a complex network of pathways essential for nucleotide biosynthesis. nih.govnih.gov Derivatives of this compound have been developed as potent, multi-targeted inhibitors of several key enzymes within this network. nih.gov
Serine Hydroxymethyltransferase (SHMT1, SHMT2)
Serine Hydroxymethyltransferase exists in two isoforms: cytosolic (SHMT1) and mitochondrial (SHMT2). These enzymes catalyze the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate, a critical one-carbon donor. nih.govresearchgate.net Novel pyrrolo[3,2-d]pyrimidine antifolates have been identified as first-in-class inhibitors targeting both SHMT1 and SHMT2. nih.govresearchgate.net
A lead analog, AGF347, which is a 5-substituted pyrrolo[3,2-d]pyrimidine derivative, demonstrates potent, multi-targeted inhibition of SHMT2 in the mitochondria, as well as SHMT1 and de novo purine biosynthesis enzymes in the cytosol. nih.govresearchgate.net The design of these agents often involves creating structural hybrids of known purine biosynthesis inhibitors and the SHMT2 cofactor, 5,10-methylenetetrahydrofolate, to achieve dual inhibition. aacrjournals.org
Glycinamide Ribonucleotide Formyltransferase (GARFTase)
GARFTase is a folate-dependent enzyme that catalyzes the first of two formylation steps in the de novo purine biosynthesis pathway. While many pyrrolo[2,3-d]pyrimidine compounds are potent inhibitors of GARFTase nih.govdrugbank.com, research has confirmed that novel pyrrolo[3,2-d]pyrimidine inhibitors also effectively target this enzyme as part of a multi-targeted approach. nih.govnih.gov The inhibition of GARFTase by these compounds contributes to the depletion of purine nucleotides, thereby halting DNA replication and cell proliferation. houstonmethodist.org For instance, the lead compound AGF347 acts as a multi-targeted inhibitor of de novo purine biosynthesis at both GARFTase and AICARFTase. nih.govnih.gov
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFTase)
AICARFTase catalyzes the final folate-dependent step in de novo purine synthesis. The development of dual inhibitors targeting both GARFTase and AICARFTase has been a significant strategy. Several 5-substituted pyrrolo[2,3-d]pyrimidine analogs were first identified as dual inhibitors of these two enzymes. nih.govdrugbank.comhoustonmethodist.org Subsequently, research into the pyrrolo[3,2-d]pyrimidine scaffold has yielded potent dual inhibitors of cytosolic AICARFTase and mitochondrial SHMT2. aacrjournals.orgresearchgate.net The antiproliferative effects of these compounds are often attributed to this dual inhibition, leading to a robust blockade of purine synthesis. drugbank.comhoustonmethodist.org AGF347 and related pyrrolo[3,2-d]pyrimidine analogs have been specifically highlighted as targeting AICARFTase in addition to GARFTase and SHMT. nih.govnih.gov
Purine Nucleoside Phosphorylase (PNP) Inhibition
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides like guanosine (B1672433) and inosine. nih.govnih.gov Inhibition of PNP is a therapeutic strategy for T-cell mediated autoimmune diseases, as T-cells are particularly sensitive to disruptions in this pathway. nih.gov
Pyrrolo[3,2-d]pyrimidines, also known as 9-deazaguanines, have been synthesized and identified as a new class of potent, reversible, and competitive inhibitors of human PNP. nih.gov Structural studies have confirmed the binding of these inhibitors to the active site of the enzyme. rcsb.org
Inhibitory Activity of Pyrrolopyrimidine Derivatives
The following table summarizes the inhibitory constants (Ki) and cellular potencies (IC50) for various pyrrolopyrimidine derivatives against their respective enzyme targets.
| Compound Class | Derivative Example | Target Enzyme | Ki Value | IC50 Value | Reference |
| Pyrrolo[2,3-d]pyrimidine | LY231514 (Pemetrexed) | DHFR | 7.0 nM | - | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | LY231514 (Pemetrexed) | TS | 109 nM | - | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | LY231514 (Pentaglutamate) | GARFTase | 65 nM | - | nih.gov |
| Pyrrolo[3,2-d]pyrimidine | Compound 11c (CI-972) | PNP | 0.83 µM | 3.0 µM (MOLT-4 cells) | nih.gov |
| Pyrrolo[3,2-d]pyrimidine | AGF347 | SHMT1, SHMT2, GARFTase, AICARFTase | - | Potent Inhibition Reported | nih.govresearchgate.net |
Other Enzymatic Targets (e.g., DNA Topoisomerase I, Microtubule-Affinity Regulating Kinase, Phosphodiesterase 5)
Beyond well-documented kinase inhibition, derivatives of this compound have demonstrated inhibitory action against other key enzymes implicated in various disease states.
DNA Topoisomerase I: This enzyme is crucial for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks. nih.gov While direct inhibition by the parent this compound is not extensively detailed, structurally related compounds, known as deazapurine isosteres, have been explored as potential inhibitors of this enzyme class. nih.govnih.gov
Microtubule-Affinity Regulating Kinase (MARK): The MARK family of serine/threonine kinases plays a pivotal role in regulating the dynamic instability of microtubules. Over-expression of certain isoforms, like MARK4, is linked to conditions such as Alzheimer's disease. Pyrimidine-based compounds, including those with a pyrrolopyrimidine core, have been investigated as MARK4 inhibitors. nih.gov
Phosphodiesterase 5 (PDE5): PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in smooth muscle relaxation. wikipedia.org Inhibitors of PDE5 are used to treat conditions like erectile dysfunction and pulmonary hypertension. wikipedia.org The pyrazolopyrimidinone (B8486647) scaffold, which is structurally related to pyrrolo[3,2-d]pyrimidine, has been a foundation for the development of potent and selective PDE5 inhibitors. nih.gov
Receptor Modulation and Agonism/Antagonism
The 5H-pyrrolo[3,2-d]pyrimidine scaffold serves as a versatile template for designing molecules that can activate (agonism) or block (antagonism) various cell surface and intracellular receptors, thereby modulating their signaling pathways.
Derivatives of this compound have been successfully developed as potent and selective agonists for Toll-like Receptor 7 (TLR7). nih.gov TLR7 is an intracellular receptor found in immune cells that, upon activation, initiates an innate immune response by stimulating the production of interferons and other cytokines. nih.gov This mechanism is being leveraged for the immunotherapy of viral diseases like hepatitis B and for use as vaccine adjuvants. nih.govgoogle.com Researchers have optimized these compounds to be highly selective for TLR7 over the related TLR8, which may improve their tolerability. nih.gov
The Neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, is a significant regulator of appetite and energy balance. nih.govresearchgate.net A series of pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated as NPY Y5 receptor antagonists. nih.govresearcher.life By blocking this receptor, these compounds have the potential to act as anti-obesity agents by reducing food intake. nih.gov While this remains a promising therapeutic strategy, clinical trials with other NPY Y5 antagonists have shown that solely targeting this receptor may not produce clinically significant weight loss in humans, suggesting a complex interplay of regulatory pathways. nih.govispub.com
Adenosine (B11128) receptors are G protein-coupled receptors that influence a wide range of physiological functions. The 5H-pyrrolo[3,2-d]pyrimidine framework has been used to create modulators of these receptors. Specifically, derivatives have been developed as antagonists for the A1 and A3 adenosine receptor subtypes. nih.gov A3 adenosine receptor (A3AR) antagonists are of particular interest for their potential in treating inflammatory conditions and cancer, as A3AR is often overexpressed in cancer cells and plays a role in modulating inflammation. nih.gov
Cellular Interaction Studies
Research has extended beyond single-target interactions to investigate the effects of this compound derivatives on complex cellular functions, most notably those involved in cell division.
A significant focus of research has been on the anti-mitotic properties of pyrrolo[3,2-d]pyrimidine derivatives. nih.govnih.gov These compounds can act as microtubule-destabilizing agents, inhibiting the polymerization of tubulin. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately inducing apoptosis (programmed cell death). nih.gov Some water-soluble pyrrolo[3,2-d]pyrimidines have been developed as dual tubulin and multiple receptor tyrosine kinase inhibitors, combining anti-mitotic activity with the inhibition of cancer-related signaling pathways. researchgate.net Studies on halogenated pyrrolo[3,2-d]pyrimidines have shown that specific substitutions can significantly enhance antiproliferative activity, causing robust G2/M cell cycle arrest and apoptosis in cancer cell lines. nih.govnih.gov
DNA/RNA Alkylation and Groove Binding Mechanisms
Certain derivatives of the pyrrolo[3,2-d]pyrimidine scaffold are hypothesized to exert their antiproliferative effects by directly interacting with nucleic acids. nih.gov Studies focusing on novel N5-substituted pyrrolo[3,2-d]pyrimidines suggest these compounds may function as DNA or RNA alkylators. nih.gov When these compounds were screened against the NCI-60 Human Tumor Cell Line panel, subsequent analysis using the COMPARE algorithm revealed a strong correlation with known DNA alkylating agents and groove binders. nih.gov This suggests that the cytotoxic mechanism may involve the formation of covalent bonds with DNA or RNA, leading to damage and the disruption of cellular processes. nih.gov
In addition to alkylation, computational docking studies have explored the ability of pyrrolo-pyrimidine derivatives to bind non-covalently to DNA. These studies revealed a common binding mode where the planar heterocyclic chromophore intercalates between guanine-cytosine (GC) base pairs, while a side chain lies within the minor groove of the DNA helix. researchgate.net This mode of interaction is stabilized by the formation of stable complexes with DNA fragments. researchgate.net The calculated free energies of binding for some of these derivatives were found to be significant, indicating a strong potential for DNA interaction. researchgate.net
Table 1: Calculated Free Energies of Binding for Pyrrolo-pyrimidine Derivatives with DNA
| Compound Class | Calculated Free Energy of Binding (ΔG, Kcal/mol) | Reference |
|---|---|---|
| Indolo-pyrimidine Derivatives | -8.39 to -16.72 | researchgate.net |
| Pyrrolo-pyrimidine Derivatives | -15.37 | researchgate.net |
Data derived from docking studies on various indolo- and pyrrolo-pyrimidine derivatives, which serve as representative examples of the scaffold's potential for DNA interaction. researchgate.net
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis (programmed cell death) and interference with the cell division cycle. Research into halogenated pyrrolo[3,2-d]pyrimidines has demonstrated their ability to trigger these cytotoxic pathways. nih.gov
Studies on 2,4-dichloro pyrrolo[3,2-d]pyrimidine derivatives in triple-negative breast cancer (TNBC) MDA-MB-231 cells revealed distinct, substitution-dependent mechanisms. The parent compound, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, was found to induce cell cycle arrest at the G2/M checkpoint with minimal evidence of apoptosis. nih.gov However, the introduction of an iodine atom at the C7 position of the scaffold significantly enhanced cytotoxicity and altered the mechanism of cell death. The resulting compound, 7-iodo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, robustly induced apoptosis while also causing a G2/M cell cycle arrest in the same cell line. nih.gov This highlights that specific structural modifications to the 5H-pyrrolo[3,2-d]pyrimidine core can modulate the cellular response, shifting it from a primarily cytostatic (cell cycle arrest) to a cytotoxic (apoptotic) outcome. nih.gov
Table 2: Effects of Halogenated Pyrrolo[3,2-d]pyrimidines on MDA-MB-231 Cells
| Compound | Primary Cellular Effect | Reference |
|---|---|---|
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | Induces G2/M cell cycle arrest | nih.gov |
| 7-iodo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | Induces robust apoptosis with concomitant G2/M arrest | nih.gov |
Overcoming Drug Resistance Mechanisms (e.g., P-glycoprotein, βIII Tubulin)
A significant challenge in cancer chemotherapy is the development of drug resistance. Two clinically important mechanisms of resistance to microtubule-targeting agents are the overexpression of the drug efflux pump P-glycoprotein (P-gp) and the expression of specific tubulin isotypes like βIII-tubulin. nih.gov Encouragingly, certain substituted pyrrolo[3,2-d]pyrimidines have been identified that can overcome both of these resistance mechanisms. nih.gov
These compounds were developed as water-soluble, colchicine-site microtubule depolymerizing agents. nih.gov Their ability to circumvent P-gp-mediated efflux means they are not readily pumped out of the cancer cell, allowing them to accumulate at their site of action. Furthermore, they retain activity in cells overexpressing βIII-tubulin, a tubulin isotype associated with resistance to taxanes and vinca (B1221190) alkaloids. nih.gov This suggests that the pyrrolo[3,2-d]pyrimidine scaffold is a promising template for developing anticancer agents that can bypass common clinical resistance pathways. nih.govresearchgate.net Specific derivatives have been identified as inhibitors of multidrug resistance protein 1 (MRP1), P-glycoprotein, and breast cancer resistance protein (BCRP). researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Pharmacophores and Structural Motifs
The 5H-pyrrolo[3,2-d]pyrimidine core is a key pharmacophore, serving as a versatile scaffold for the development of various therapeutic agents. This heterocyclic system, also known as 9-deazapurine, is an isostere of the naturally occurring purine (B94841) ring system, which is fundamental to the structure of nucleic acids. drugbank.comnih.gov This structural similarity allows pyrrolo[3,2-d]pyrimidine derivatives to interact with biological targets that recognize purines, such as kinases and other enzymes involved in nucleotide metabolism. nih.govnih.gov
The pyrrolopyrimidine moiety consists of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring. drugbank.com The specific arrangement in 5H-pyrrolo[3,2-d]pyrimidine involves the fusion of the pyrrole at its 3,2-positions to the d-face of the pyrimidine ring. The presence of the amino group at the C2 position is a crucial feature for the biological activities observed in many of its derivatives.
Impact of Substituent Variation on Biological Potency and Selectivity
Modifications at various positions of the 5H-pyrrolo[3,2-d]pyrimidine scaffold have been extensively explored to modulate its biological properties, including potency and selectivity.
Influence of N5 Substitution on Antiproliferative Activity
Substitution at the N5 position of the pyrrole ring has been shown to significantly impact the antiproliferative activity of 5H-pyrrolo[3,2-d]pyrimidine derivatives. Studies have demonstrated that N5 substitution can lead to a marked decrease in toxicity while retaining or even enhancing antiproliferative potency. mdpi.comnih.gov For instance, the introduction of N5-alkyl groups has been investigated as a strategy to slow down the rate of metabolism, which is thought to contribute to the toxicity of the parent compounds. nih.gov
Research has shown that N5-substituted compounds can exhibit comparable or improved activity against various cancer cell lines compared to their unsubstituted counterparts. mdpi.com For example, certain N5-substituted 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidines displayed enhanced activity in CCRF-CEM leukemia cells. mdpi.com These findings suggest that the N5 position is a key site for modification to develop potent antiproliferative agents with tunable activity and reduced toxicity. nih.govmdpi.com The pharmacokinetic profile of some N5-substituted analogues shows rapid conversion back to the active, unsubstituted form, indicating a prodrug-like behavior. nih.govnih.gov
Table 1: Effect of N5-Substitution on Antiproliferative Activity 交互式数据表
| Compound | Substitution at N5 | Cell Line | EC50 (µM) |
|---|---|---|---|
| Parent Compound | Unsubstituted | CCRF-CEM | 25 ± 2 |
| Analogue 1 | Substituted | CCRF-CEM | ~3.5 |
| Analogue 2 | Substituted | Various | 0.83 - 7.3 |
| Analogue 3 | Unsubstituted | Various | 0.014 - 14.5 |
Effects of Halogenation on Biological Profile
The introduction of halogen atoms at different positions of the pyrrolo[3,2-d]pyrimidine ring system has a profound effect on the biological profile of these compounds. Halogenated analogues have demonstrated significant antiproliferative activity. nih.govnih.gov For example, 2,4-dichloro-pyrrolo[3,2-d]pyrimidines have shown broad-spectrum antiproliferative activity, which is further enhanced by halogenation at the C7 position. mdpi.com
Halogenation can influence the electronic properties and binding interactions of the molecule with its biological target. The presence of halogens can lead to the formation of halogen bonds, which can contribute to the stability of protein-ligand complexes. Studies on the regioisomeric pyrrolo[2,3-d]pyrimidines have highlighted that halogenation, particularly with bromine or iodine, in combination with other substituents, is crucial for potent activity against certain bacteria like Staphylococcus aureus. mdpi.com
Conformational Analysis and Binding Mode Investigations
Understanding the conformational preferences and binding modes of 5H-pyrrolo[3,2-d]pyrimidine derivatives is essential for rational drug design. The planarity of the bicyclic ring system is a key feature, but substitutions, particularly at the N5 position, can introduce conformational flexibility.
Molecular modeling and X-ray crystallography studies on related pyrrolopyrimidine scaffolds, such as pyrrolo[2,3-d]pyrimidines, have provided insights into their binding interactions with various protein targets. For instance, in the context of kinase inhibition, the pyrrolopyrimidine core often forms key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov The substituents at different positions then occupy adjacent hydrophobic or hydrophilic pockets, influencing potency and selectivity. For example, in studies on PfCDPK4 inhibitors, bulky aromatic groups at the C5 position were found to bind in a hydrophobic pocket. nih.gov
Regioisomeric Effects on Biological Activity
The biological activity of pyrrolopyrimidines is highly dependent on the specific arrangement of the fused rings and the positions of the nitrogen atoms. The regioisomer 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) is a well-studied example that highlights the importance of the core scaffold structure. mdpi.commdpi.com
Shifting a substituent from one position to another on the pyrrolo[2,3-d]pyrimidine ring system can result in a significant change in the inhibition profile against targeted enzymes. nih.gov For instance, moving a substituent from the 6-position to the 5-position of the pyrrolo[2,3-d]pyrimidine ring has been shown to alter the inhibition of enzymes in the de novo purine nucleotide biosynthesis pathway. nih.gov Similarly, in the context of TNF-α inhibition, pyrrolo[2,3-d]pyrimidines displayed better inhibitory activity than their regioisomeric pyrrolo[2,3-b]pyridine counterparts. researchgate.net These findings underscore the critical role that the isomeric form of the pyrrolopyrimidine core plays in determining the biological activity and target specificity.
Pharmacological Profile and Preclinical Efficacy of 5h Pyrrolo 3,2 D Pyrimidin 2 Amine Derivatives
In Vitro Pharmacological Characterization
The initial assessment of the therapeutic potential of 5H-pyrrolo[3,2-d]pyrimidin-2-amine derivatives involves a series of in vitro assays to determine their cytotoxic effects, interactions with specific molecular targets, and influence on cellular pathways.
Cytotoxicity Assays
The cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. These assays are crucial for determining the concentration of a compound required to inhibit cell growth by 50% (IC50) or cause a 50% reduction in cell viability (GI50).
Halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated significant antiproliferative activity across a broad spectrum of cancer cell lines, with effective doses in the low micromolar to nanomolar range. nih.gov For instance, a series of N-substituted pyrrolo[3,2-d]pyrimidines exhibited IC50 values as low as 0.014 µM against various cancer cell lines, with particularly strong activity observed against MIA Pa-Ca-2 pancreatic cancer cells. nih.gov Another study on 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine reported a cytotoxicity of 6.0 μM against L1210 leukemia cells. nih.gov
In a different series, novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.gov Specifically, compound 5a, with an unsubstituted phenyl group, displayed IC50 values between 43.15 and 68.17 µM across various cell lines. nih.gov
Furthermore, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also been investigated. Compound 10a was found to be a potent derivative against PC3 prostate cancer cells with an IC50 of 0.19 µM. merckmillipore.comnih.gov Compounds 10b and 9e demonstrated strong cytotoxic activity against MCF-7 breast cancer and A549 lung cancer cells, with IC50 values of 1.66 µM and 4.55 µM, respectively. merckmillipore.comnih.gov
The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) |
| N-substituted pyrrolo[3,2-d]pyrimidines | Various | 0.014 - 14.5 |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 (Leukemia) | 6.0 |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (5e, 5h, 5k, 5l) | Various | 29 - 59 |
| Compound 5a | Various | 43.15 - 68.17 |
| Compound 10a | PC3 (Prostate) | 0.19 |
| Compound 10b | MCF-7 (Breast) | 1.66 |
| Compound 9e | A549 (Lung) | 4.55 |
Enzyme Kinetic Studies
The mechanism of action for many this compound derivatives involves the inhibition of specific enzymes that are critical for cancer cell survival and proliferation. Enzyme kinetic studies are performed to understand how these compounds interact with their target enzymes.
One area of focus has been on their role as kinase inhibitors. For example, a novel pyrrolo[3,2-d]pyrimidine derivative, compound 20d, was identified as a potent and selective inhibitor of angiogenesis-related kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). nih.gov This compound potently blocks VEGF- and PDGF-stimulated cellular phosphorylation with IC50 values of 2.5 nM and 3.6 nM, respectively. nih.gov
Another study highlighted compound 5k, a halogenated pyrrolo[2,3-d]pyrimidine derivative, as a multi-targeted kinase inhibitor. It demonstrated significant activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. nih.gov Some pyrrolo[2,3-d]pyrimidines have also been reported to inhibit Janus Kinase (JAK) and mitotic checkpoint protein kinase (Mps1). merckmillipore.comnih.gov
Additionally, certain derivatives act as purine (B94841) analogs. For instance, 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine functions by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication.
Cellular Pathway Modulation Assays
Derivatives of 5H-pyrrolo[3,2-d]pyrimidine have been shown to modulate various cellular pathways implicated in cancer progression. These assays help to elucidate the downstream effects of enzyme inhibition or other molecular interactions.
A notable example is the work on AGF347, a lead analog from a series of 5-substituted pyrrolo[3,2-d]pyrimidine compounds. AGF347 is a multitargeted inhibitor of serine hydroxymethyltransferase 2 (SHMT2) and de novo purine biosynthesis. nih.govnih.gov Its antitumor effects are linked to the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov Furthermore, it leads to glutathione (B108866) depletion and an increase in reactive oxygen species. nih.gov
Some pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. merckmillipore.com For instance, compound 5k was found to induce apoptosis in HepG2 cells, which was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, other derivatives containing urea moieties were shown to induce apoptosis through the intrinsic pathway. merckmillipore.com Flow cytometry analysis confirmed that these compounds can cause cell cycle arrest at different stages. merckmillipore.com
Resistance Mechanism Assessment in Cell Lines
Understanding potential mechanisms of resistance to this compound derivatives is crucial for their clinical development. Studies have explored how cancer cells might evade the cytotoxic effects of these compounds.
One study investigated the combination of a pyrrolo[3,2-d]pyrimidine derivative with existing chemotherapeutics. The results indicated a synergistic effect, with enhanced cytotoxicity against resistant cancer cell lines. This suggests that combination therapy could be a strategy to overcome resistance.
In Vivo Preclinical Evaluation
Following promising in vitro results, the efficacy of this compound derivatives is further evaluated in in vivo preclinical models, most commonly in xenograft studies.
Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a platform to assess the antitumor activity of a compound in a living organism.
A novel pyrrolo[3,2-d]pyrimidine derivative, referred to as compound 20d, demonstrated significant antitumor effects in mice bearing various human cancer xenografts when administered orally. nih.gov Histological examination of tumors from mice treated with this compound revealed a decrease in microvessel density and inhibition of pericyte recruitment to microvessels, consistent with its anti-angiogenic mechanism of action. nih.gov
Another study reported the development of pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors. In mouse xenograft models using PC3 cells, compounds 47 and 48 significantly reduced tumor growth, demonstrating their in vivo anticancer activity. nih.gov
Furthermore, novel multitargeted pyrrolo[3,2-d]pyrimidine inhibitors of SHMT2 and de novo purine biosynthesis have shown potent in vivo antitumor efficacy against pancreatic adenocarcinoma cells. nih.gov
Antitumor Efficacy Studies in Animal Models
Derivatives of 5H-pyrrolo[3,2-d]pyrimidine have shown significant promise as antitumor agents in preclinical animal studies, targeting various malignancies through diverse mechanisms.
One notable example is the 5-substituted pyrrolo[3,2-d]pyrimidine derivative, AGF347. This compound has demonstrated significant in vivo antitumor efficacy, including the potential for complete responses in mouse xenograft models of both early and late-stage MIA PaCa-2 pancreatic cancer. nih.govnih.gov The antitumor activity of this class of compounds is linked to their ability to inhibit key enzymes in one-carbon metabolism, which is crucial for cancer cell proliferation. nih.govnih.gov
Another pyrrolo[3,2-d]pyrimidine derivative, compound 20d, has been identified as a potent inhibitor of receptor tyrosine kinases associated with tumor angiogenesis, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). nih.gov In preclinical studies, oral administration of compound 20d resulted in antitumor effects in mice bearing various human cancer xenografts. nih.gov Histological analysis of tumors from treated mice revealed a decrease in microvessel density, confirming its anti-angiogenic mechanism of action. nih.gov
Furthermore, substituted pyrrolo[3,2-d]pyrimidines have been identified as water-soluble microtubule depolymerizing agents that bind to the colchicine (B1669291) site of tubulin. nih.govnih.gov These compounds have shown submicromolar potency against the proliferation of MDA-MB-435 tumor cells. nih.govnih.gov One such derivative demonstrated nanomolar inhibitory concentrations (GI50) against eight different tumor cell lines in the National Cancer Institute's 60-cell line panel. nih.govnih.gov
The closely related pyrrolo[2,3-d]pyrimidine scaffold has also yielded potent antitumor agents. Tricyclic derivatives of this scaffold have exhibited superior antitumor activity against the HT-29 colon cancer cell line. nih.gov
Table 1: Antitumor Efficacy of this compound Derivatives in Animal Models
| Compound | Cancer Model | Animal Model | Key Findings |
|---|---|---|---|
| AGF347 | Pancreatic Cancer (MIA PaCa-2) | Xenograft (mice) | Significant tumor growth inhibition, potential for complete responses. nih.govnih.gov |
| Compound 20d | Various Human Cancers | Xenograft (mice) | Antitumor effects, decreased microvessel density. nih.gov |
| Substituted pyrrolo[3,2-d]pyrimidines | Breast Cancer (MDA-MB-435) | In vitro | Submicromolar antiproliferative potency. nih.govnih.gov |
| Tricyclic pyrrolo[2,3-d]pyrimidine | Colon Cancer (HT-29) | In vitro | Superior antitumor activity. nih.gov |
Anti-inflammatory Efficacy Studies in Animal Models
The anti-inflammatory potential of pyrrolopyrimidine derivatives has been investigated in various animal models of inflammation. While specific studies on this compound for inflammation are limited, research on the closely related pyrrolo[2,3-d]pyrimidine scaffold provides valuable insights.
A series of novel pyrrolo[2,3-d]pyrimidine and fused pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. researchgate.net Several of these compounds demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, a standard assay for acute inflammation. nih.gov
In a different study focusing on chronic inflammation, 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were evaluated as Bruton's tyrosine kinase (Btk) inhibitors for the treatment of rheumatoid arthritis. mdpi.comscienceopen.com The lead compound, B16, exhibited potent anti-arthritic activity in a collagen-induced arthritis (CIA) mouse model, demonstrating efficacy comparable to the established drug ibrutinib (B1684441) in reducing paw thickness. mdpi.comscienceopen.com
Table 2: Anti-inflammatory Efficacy of Pyrrolopyrimidine Derivatives in Animal Models
| Compound Class | Animal Model | Key Findings |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity. nih.govresearchgate.net |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives (e.g., B16) | Collagen-induced arthritis (CIA) in mice | Potent anti-arthritic activity, reduced paw thickness. mdpi.comscienceopen.com |
Antiviral Efficacy Studies in Animal Models
The pyrrolopyrimidine core is a key structural feature in a number of antiviral compounds. While specific in vivo antiviral data for this compound derivatives is not extensively reported, studies on the isomeric pyrrolo[2,3-d]pyrimidine scaffold highlight the potential of this chemical class.
Derivatives of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine have been identified as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). mdpi.comscienceopen.com The discovery of a lead compound as a ZIKV inhibitor prompted further investigation into this scaffold, revealing structural features crucial for antiviral activity. mdpi.comscienceopen.com
In other research, acyclic analogues of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, such as tubercidin, toyocamycin, and sangivamycin, were synthesized and evaluated for their antiviral activity. nih.gov While the parent compounds were potent, some of the acyclic derivatives, specifically a carboxamide and a thioamide derivative, showed activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov
Furthermore, novel pyridopyrrolopyrimidine derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov
Table 3: Antiviral Efficacy of Pyrrolopyrimidine Derivatives
| Compound Class | Virus | Key Findings |
|---|---|---|
| 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV), Dengue Virus (DENV) | Promising antiviral activity. mdpi.comscienceopen.com |
| Acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues | Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 1 (HSV-1) | Moderate antiviral activity. nih.gov |
| Pyridopyrrolopyrimidine derivatives | SARS-CoV-2 | Potential inhibition of main protease. nih.gov |
Mechanistic Studies in Preclinical Models
Understanding the molecular mechanisms by which this compound derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. Preclinical studies have begun to elucidate these pathways.
Cell Cycle Progression Analysis
Several studies on pyrrolopyrimidine derivatives have demonstrated their ability to interfere with the cell cycle of cancer cells, a common mechanism for antiproliferative agents.
For instance, novel pyrazolo-[3,4-d]-pyrimidine derivatives, which share a fused pyrimidine (B1678525) ring system, were found to arrest medulloblastoma cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest was associated with the regulation of key cell cycle proteins. nih.gov
Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce cell cycle arrest at different stages. merckmillipore.com One study reported that these compounds can cause an accumulation of cells in the S-phase. nih.gov Another investigation revealed that their lead compound induced cell cycle arrest in HepG2 cells. mdpi.com
Table 4: Effects of Pyrrolopyrimidine Derivatives on Cell Cycle Progression
| Compound Class | Cell Line | Effect on Cell Cycle |
|---|---|---|
| Pyrazolo-[3,4-d]-pyrimidine derivatives | Medulloblastoma | G2/M phase arrest. nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Various cancer cells | Cell cycle arrest at different stages. merckmillipore.com |
| 5- and 6-substituted pyrrolo[2,3-d]pyrimidines | KB cells | S-phase accumulation. nih.gov |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | HepG2 cells | Cell cycle arrest. mdpi.com |
Apoptosis Induction and Caspase Activation Pathways
Induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Derivatives of the pyrrolopyrimidine scaffold have been shown to effectively trigger this process.
Novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have been found to induce apoptosis in various cancer cell lines. merckmillipore.com Flow cytometry analysis confirmed a significant increase in the percentage of late apoptotic cells. merckmillipore.com Western blot analysis further revealed that these compounds induce apoptosis through the intrinsic, or mitochondrial, pathway. merckmillipore.com
In another study, a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides’ were synthesized, and the most potent compound was shown to induce apoptosis in HepG2 cells. mdpi.com This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com
Furthermore, 5- and 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been demonstrated to induce apoptosis in KB cells, leading to cell death. nih.gov
Mitochondrial Depolarization and Reactive Oxygen Species Generation
The mitochondria play a central role in both cellular metabolism and apoptosis. Several studies have indicated that pyrrolopyrimidine derivatives can impact mitochondrial function, leading to depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS).
A study on the novel pyrrolo[3,2-d]pyrimidine inhibitor AGF347 demonstrated that its antitumor effects are associated with an increase in the levels of reactive oxygen species. nih.gov This increase in ROS is a downstream consequence of the inhibition of mitochondrial and cytosolic one-carbon metabolism. nih.gov
The generation of ROS can lead to mitochondrial damage and trigger a process known as ROS-induced ROS release, which can amplify the apoptotic signal. scienceopen.commdpi.com Fragmentation of the mitochondrial network is linked to loss of mitochondrial membrane potential and increased mitochondrial ROS formation. mdpi.com While not directly studying this compound, research on other compounds has shown that targeting mitochondria to generate ROS is a viable anticancer strategy. scienceopen.com
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding modes and affinities of 5H-pyrrolo[3,2-d]pyrimidin-2-amine derivatives with their biological targets, which are often protein kinases.
Research has extensively utilized molecular docking to elucidate the interactions of pyrrolopyrimidine derivatives with various kinases implicated in cancer and inflammatory diseases. For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives, a closely related isomer, have demonstrated their potential as inhibitors of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4). documentsdelivered.combenthamdirect.comscilit.com Docking simulations of these compounds revealed key hydrogen bond interactions and hydrophobic contacts within the ATP-binding site of the kinases, which are essential for their inhibitory activity. nih.govtandfonline.com One study found that derivatives with heterocyclic substitutions showed particularly promising binding affinities. documentsdelivered.combenthamdirect.comscilit.com
In a study focused on pyrrolo[3,2-d]pyrimidine derivatives as Kinase Insert Domain Receptor (KDR) inhibitors, molecular docking was used to determine the bioactive conformation of the ligands. nih.gov By docking a potent compound into the "DFG-out" inactive conformation of KDR, researchers were able to build robust 3D-QSAR models. nih.gov This highlights how docking can elucidate binding to allosteric sites, a characteristic of Type II kinase inhibitors. nih.gov Similarly, docking studies on pyrrolo[2,3-d]pyrimidine derivatives targeting the Discoidin Domain Receptor 2 (DDR2) active site helped to understand the detailed interactions, paving the way for further optimization of these compounds as cancer therapeutics. mdpi.com
The table below summarizes representative findings from molecular docking studies on various pyrrolopyrimidine scaffolds, illustrating the common protein targets and the insights gained.
Table 1: Molecular Docking Studies of Pyrrolopyrimidine Derivatives
| Scaffold | Target Protein(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2, CDK4 | Derivatives formed key H-bonds in the active site; heterocyclic moieties enhanced binding affinity. | documentsdelivered.com, benthamdirect.com, scilit.com |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | Identified H-bond interactions with Glu957, Leu959, and other key residues. | nih.gov, tandfonline.com |
| Pyrrolo[3,2-d]pyrimidine | KDR (VEGFR-2) | Determined binding to the inactive "DFG-out" conformation, characteristic of Type II inhibitors. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | DDR2 | Elucidated interactions within the DDR2 active site, guiding further drug development. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | EGFR-TK | Potent compounds showed strong binding within the active region of the EGFR tyrosine kinase protein. | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | PI3K / AKT | Derivatives showed an improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites. | rsc.org |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov
Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore's features. This process, known as virtual screening, allows for the rapid identification of potential new hits with diverse chemical scaffolds. tandfonline.com
For antagonists of the 5-hydroxytryptamine(6) receptor (5-HT6R), a pharmacophore model was successfully developed that identified a positive ionizable atom, a hydrogen bond acceptor, and two hydrophobic sites as crucial for activity. nih.gov While specific pharmacophore models for this compound are not extensively detailed in the provided literature, the methodology is broadly applicable. A model for this scaffold would likely feature a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the pyrimidine (B1678525) nitrogens), and the aromatic pyrrolopyrimidine core as a hydrophobic/aromatic feature.
Virtual screening campaigns based on such a model could identify novel derivatives from vast compound libraries, which could then be synthesized and tested, accelerating the discovery of new drug candidates. tandfonline.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For the 5H-pyrrolo[3,2-d]pyrimidine scaffold, MD simulations provide valuable insights into the conformational flexibility of the molecule, the stability of the ligand-protein complex, and the kinetics of the binding process.
In studies of related pyrrolo[2,3-d]pyrimidine inhibitors targeting JAK1, MD simulations were performed to analyze the stability of the docked conformations. nih.govtandfonline.com These simulations, often run for nanoseconds, confirmed that the most active compounds maintained stable hydrogen bond interactions with key residues in the kinase's active site throughout the simulation. nih.govtandfonline.com The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored during the simulation; low and stable RMSD values suggest a stable binding mode. tandfonline.com
MD simulations can also be coupled with free energy calculation methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the binding free energy of a ligand to its target. tandfonline.com This provides a more quantitative measure of binding affinity than docking scores alone. For newly designed JAK1 inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, MM-PBSA calculations indicated that stable binding was driven primarily by electrostatic and van der Waals interactions. tandfonline.com Furthermore, MD simulations on furo[2,3-d]pyrimidine (B11772683) derivatives targeting PI3K/AKT revealed stable binding patterns within the active sites. rsc.org
These computational techniques allow researchers to observe how the ligand and protein adapt to each other upon binding and to identify key residues that contribute most to the binding energy, guiding further structure-based drug design efforts.
In Silico Prediction of Biological Activity and ADMET Properties
In addition to predicting binding affinity, computational models are widely used to forecast the biological activity and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates.
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. For pyrrolo[3,2-d]pyrimidine derivatives targeting KDR, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) were used to build predictive models. nih.gov These models yielded statistically significant correlations, enabling the prediction of the inhibitory activity of new, unsynthesized analogs and guiding the design of more potent inhibitors. nih.gov
The prediction of ADMET properties is critical in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. researchgate.netmdpi.com Various software tools and web servers are available to calculate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. mdpi.comnih.gov Studies on pyrazolo[1,5-a]pyrimidines, for example, used in silico tools to predict that most of the synthesized compounds would have good human intestinal absorption and would not be carcinogenic. mdpi.com Similarly, ADMET predictions for pyrazolo[3,4-d]pyrimidine derivatives suggested good oral bioavailability in compliance with Lipinski's and Veber's rules. researchgate.net
The table below lists some of the key ADMET parameters that are commonly predicted using in silico methods.
Table 2: Common In Silico Predicted ADMET Properties
| Property Category | Parameter | Description |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. |
| Plasma Protein Binding (PPB) | Estimates the extent to which a compound will bind to proteins in the blood plasma. | |
| Metabolism | CYP450 Inhibition/Substrate | Predicts whether a compound is likely to inhibit or be metabolized by key drug-metabolizing enzymes. |
| Excretion | Total Clearance | Predicts the rate at which a drug is removed from the body. |
| Toxicity | hERG Inhibition | Predicts the potential for a compound to block the hERG potassium channel, which can lead to cardiac arrhythmia. |
| Ames Test (Mutagenicity) | Predicts the mutagenic potential of a compound. | |
| Carcinogenicity | Predicts the likelihood of a compound causing cancer. |
These computational predictions help prioritize which this compound derivatives should be synthesized and advanced to more resource-intensive experimental testing. afjbs.com
Therapeutic Applications and Future Research Directions
Development of Novel Antineoplastic Agents
The 5H-pyrrolo[3,2-d]pyrimidine core is a recognized pharmacophore in the design of new anticancer drugs. capes.gov.br Its resemblance to endogenous purines enables it to interfere with metabolic pathways essential for cancer cell proliferation.
Targeted Kinase Inhibitor Development
The pyrrolopyrimidine scaffold is considered a "privileged structure" in the development of kinase inhibitors, which are crucial in targeted cancer therapy. nih.gov While extensive research has focused on the isomeric pyrrolo[2,3-d]pyrimidine scaffold, the pyrrolo[3,2-d]pyrimidine core has also been identified as a key component of agents that inhibit various enzymes, including several kinases. capes.gov.brnih.gov The structural framework of 5H-pyrrolo[3,2-d]pyrimidin-2-amine allows it to mimic the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of kinase active sites. nih.gov This interaction can block downstream signaling pathways that are often dysregulated in cancer, controlling cell cycle progression and tumor growth. nih.govnih.gov
Research into related pyrimidine-based heterocycles has yielded numerous potent kinase inhibitors. For instance, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of Janus kinases (JAK), FMS-like tyrosine kinase 3 (FLT3), and epidermal growth factor receptor (EGFR), demonstrating the therapeutic promise of this class of compounds. nih.govscilit.comnih.govresearchgate.net These findings support the continued exploration of 5H-pyrrolo[3,2-d]pyrimidine derivatives as a basis for novel, targeted kinase inhibitors in oncology.
Multi-targeted Therapeutic Strategies
A significant advantage of the pyrrolo[3,2-d]pyrimidine scaffold is its potential for designing multi-targeted agents that can address the complexity of cancer biology. By simultaneously inhibiting multiple targets, such compounds may offer improved efficacy and overcome drug resistance mechanisms.
Researchers have designed novel pyrrolo[3,2-d]pyrimidine inhibitors that target both mitochondrial and cytosolic one-carbon (C1) metabolism. nih.gov Folate-dependent C1 metabolism is critical for the biosynthesis of nucleotides and amino acids that fuel rapid cell growth in tumors. nih.gov Compounds such as AGF291, AGF320, and AGF347 have demonstrated broad-spectrum antitumor efficacy against lung, colon, and pancreatic cancer cells by inhibiting key enzymes in this pathway, including serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria. nih.gov This dual-targeting approach represents a promising strategy for developing new anticancer drugs. nih.gov
This strategy is further supported by findings on the related pyrrolo[2,3-d]pyrimidine scaffold, where derivatives have been identified as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), two separate enzymes in the de novo purine (B94841) biosynthesis pathway. nih.gov Such a dual-action mechanism could be particularly effective against tumors that have developed resistance to single-target agents. nih.gov
Potential for Antiviral Therapies
Deazapurine nucleoside analogues, which are based on the pyrrolo[3,2-d]pyrimidine skeleton, have shown significant potential as broad-spectrum antiviral agents. capes.gov.br Their ability to mimic natural nucleosides allows them to be incorporated into viral genetic material or inhibit viral polymerases, thereby halting replication. capes.gov.brasm.org
These compounds have demonstrated potent inhibitory effects against a range of viruses. Research has documented activity against human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and herpes simplex virus (HSV). capes.gov.brasm.org Furthermore, deazapurine nucleosides have shown efficacy in inhibiting the replication of the Hepatitis C virus and have displayed high potency as virucides against the Ebola virus in preclinical models. capes.gov.br The mechanism of action for some of these analogs appears to be the inhibition of viral DNA synthesis. asm.orgresearchgate.net This broad applicability highlights the promise of the pyrrolo[3,2-d]pyrimidine scaffold for developing new treatments for various viral infections. capes.gov.br
Research in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
While direct research linking this compound to neurodegenerative diseases is still emerging, the broader pyrimidine (B1678525) class of compounds is under active investigation for its therapeutic potential in this area. semanticscholar.org Neurodegenerative disorders like Alzheimer's disease are complex, often involving multiple pathological pathways, including protein aggregation, kinase dysregulation, and neuroinflammation. nih.govnih.gov
Related heterocyclic systems have shown promise as multi-targeting agents for Alzheimer's. For example, benzo-thieno[3,2-d]pyrimidines, which share a similar fused ring structure, have been identified as inhibitors of kinases like CLK1 and DYRK1A, which are implicated in the pathology of Alzheimer's. nih.gov Other pyrimidine derivatives are being explored as inhibitors of cholinesterases and the aggregation of amyloid-β (Aβ) peptides. nih.govsemanticscholar.org The pyrido[3,2-d]pyrimidine (B1256433) scaffold, a bioisostere, has also been used to design agents with good anti-Aβ activity and dual cholinesterase inhibition. Given the established role of kinases like GSK-3β in Alzheimer's disease, and the success of related scaffolds like pyrrolo[2,3-b]pyridines in inhibiting this kinase, the 5H-pyrrolo[3,2-d]pyrimidine core represents a logical and promising scaffold for future research in the development of novel neuroprotective agents. nih.gov
Anti-inflammatory Agent Development
Derivatives of the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) skeleton have emerged as a novel class of potential anti-inflammatory agents. nih.govmdpi.com Specifically, gold(I) complexes incorporating O-substituted 9-deazahypoxanthine have demonstrated significant anti-inflammatory activity. nih.govmdpi.com
These compounds have been shown to influence key inflammatory pathways. In laboratory models using LPS-activated macrophages, these complexes significantly reduce the secretion and expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govmdpi.com TNF-α is a critical mediator of inflammation, stimulating the production of other cytokines and reactive oxygen species. nih.gov Furthermore, the 9-deazapurine derivatives were effective in animal models, significantly reducing edema in carrageenan-induced paw inflammation in rats. mdpi.com The activity of some of these complexes was comparable to the commercial anti-arthritic drug Auranofin, identifying them as feasible candidates for further development as anti-inflammatory drugs. nih.govmdpi.com
Scope for Lead Optimization and Clinical Translation
The therapeutic potential of the 5H-pyrrolo[3,2-d]pyrimidine scaffold is enhanced by its amenability to chemical modification for lead optimization. Research has shown that strategic structural changes can significantly improve the pharmacological properties of these compounds, paving the way for clinical translation.
One key area of optimization has been addressing the toxicity associated with early halogenated pyrrolo[3,2-d]pyrimidine analogues. capes.gov.br While potent, these initial compounds suffered from a narrow therapeutic window. capes.gov.br A successful strategy to mitigate this has been the introduction of alkyl substitutions at the N5 position of the pyrrole (B145914) ring. capes.gov.br This modification creates prodrugs that are metabolized in the body to release the active compound. This approach has led to derivatives with comparable antiproliferative activity but significantly decreased toxicity and a higher maximum tolerated dose in preclinical models. capes.gov.br
These N5-substituted compounds demonstrate how the scaffold can be tuned to balance efficacy and safety. capes.gov.br Further structure-activity relationship (SAR) studies have identified other key modifications, such as those that make the compounds more water-soluble and potent as microtubule depolymerizing agents. The identification of lead compounds like AGF347 for antitumor activity and gold(I) complexes for anti-inflammatory effects provides a solid foundation for continued development toward clinical applications. nih.govmdpi.com
Data Tables
Table 1: Antineoplastic Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Target/Mechanism | Cancer Model(s) | Key Findings |
|---|---|---|---|
| AGF291, AGF320, AGF347 | Mitochondrial & Cytosolic One-Carbon Metabolism (e.g., SHMT2) | Lung, Colon, Pancreatic Cancer Cells | Exhibit broad-spectrum in vitro antitumor efficacy. nih.gov |
| Halogenated pyrrolo[3,2-d]pyrimidines | Antiproliferative (DNA damage) | Various cancer cell lines (e.g., L1210 leukemia, breast cancer) | Potent antiproliferative agents; N5-substitution reduces toxicity. capes.gov.br |
Table 2: Anti-inflammatory Activity of 9-Deazahypoxanthine Derivatives
| Compound Class | Target/Mechanism | Model(s) | Key Findings |
|---|---|---|---|
| Gold(I) complexes of O-substituted 9-deazahypoxanthine | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) | LPS-activated macrophages; Rat paw edema model | Significantly influence secretion of TNF-α and IL-1β; Reduce edema in vivo. nih.govmdpi.com |
Advanced Research in Structure-Based Drug Design
Structure-based drug design is a powerful methodology that leverages the three-dimensional structure of biological targets to develop new drug candidates. For the this compound scaffold, this approach has been instrumental in the discovery and optimization of potent and selective inhibitors for various therapeutic targets, most notably protein kinases and tubulin.
The pyrrolo[3,2-d]pyrimidine core is a bioisostere of purine, a key component of ATP, the primary energy currency of the cell that is utilized by kinases. This structural similarity allows derivatives of this compound to act as competitive inhibitors at the ATP-binding site of kinases. The 2-amino group on the pyrimidine ring is of particular importance as it can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
Researchers have extensively used computational modeling and X-ray crystallography to guide the design of these inhibitors. For instance, in the development of inhibitors for the Kinase Insert Domain Receptor (KDR), also known as VEGFR2, molecular docking studies were performed to understand the binding mode of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov These studies revealed that the scaffold fits into the ATP-binding pocket, with the diphenylurea moiety of some derivatives occupying a hydrophobic pocket created by the DFG-out inactive conformation of the kinase. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed to build predictive models for KDR inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold. nih.gov These models help in understanding the relationship between the chemical structure of the compounds and their biological activity, thereby guiding the synthesis of more potent analogs. nih.gov
Beyond kinase inhibition, derivatives of this compound have been investigated as antitubulin agents, which are crucial in cancer chemotherapy. These compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.
A study on novel water-soluble, substituted pyrrolo[3,2-d]pyrimidines identified them as colchicine (B1669291) site binding agents that lead to microtubule depolymerization. nih.gov The research highlighted that the pyrrolo[3,2-d]pyrimidine analogs were more potent than their corresponding pyrrolo[2,3-d]pyrimidine regioisomers. nih.gov This underscores the critical role of the specific arrangement of nitrogen atoms in the fused ring system for biological activity.
The structure-activity relationship (SAR) studies in this research provided valuable insights into the impact of different substituents on the scaffold's activity. For example, the nature of the substituent at the N-phenyl group was found to be a key determinant of the compound's potency. nih.gov
The versatility of the 5H-pyrrolo[3,2-d]pyrimidine scaffold is further demonstrated by its use in developing antagonists for the neuropeptide Y5 (NPY5) receptor, a target for the treatment of obesity. A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to bind to Y5 receptors. nih.gov This research led to the identification of several potent antagonists and the development of a pharmacophore model for the human Y5 receptor, providing a framework for the future design of novel anti-obesity agents. nih.gov
The following table summarizes key findings from studies on this compound derivatives, showcasing the impact of structural modifications on their biological activity.
| Compound/Derivative | Target | Key Structural Features | Biological Activity/Potency | Reference |
| Substituted pyrrolo[3,2-d]pyrimidines | Tubulin (Colchicine site) | Varied substituents on the pyrimidine and pyrrole rings | Submicromolar potency against cellular proliferation; more potent than pyrrolo[2,3-d]pyrimidine regioisomers | nih.gov |
| Pyrrolo[3,2-d]pyrimidine derivatives | Kinase Insert Domain Receptor (KDR) | Diphenylurea moiety | Potent and selective KDR inhibitors in biochemical and cellular assays | nih.gov |
| Pyrrolo[3,2-d]pyrimidine derivatives | Neuropeptide Y5 (NPY5) Receptor | Varied substitution and heterocyclic core modifications | Identification of potent Y5 antagonists | nih.gov |
Q & A
Basic Questions
Q. What are the primary synthetic routes for 5H-pyrrolo[3,2-d]pyrimidin-2-amine, and what are their key steps?
- Answer : Two main methods are widely used:
- Thorpe-Ziegler Cyclization : Reacting 3-anilino-2-cyanoacrylonitrile with α-haloketones under basic conditions forms 3-aminopyrroles, which are cyclized to the target compound .
- Hydrogenolytic Ring Contraction : Pyrimido[5,4-c]pyridazines (synthesized from 6-methyl-5-phenylazopyrimidines using formylating agents like BBDM) undergo hydrogenolysis to yield the pyrrolopyrimidine core .
- Key Considerations : Monitor reaction conditions (e.g., temperature, catalyst choice) to avoid side products like N-methylated derivatives .
Q. How is the structural identity of this compound confirmed experimentally?
- Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify the bicyclic framework and substituent positions (e.g., amine at C2, pyrrole-proton coupling patterns) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., CHN for the base structure) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for halogenated derivatives .
Advanced Research Questions
Q. How can nucleophilic aromatic substitution (SNAr) reactions be optimized to introduce functional groups at the C4 position of the pyrrolopyrimidine scaffold?
- Answer :
- Electrophilic Activation : Pre-chlorinate the C4 position (e.g., using POCl) to enhance reactivity toward amines or thiols .
- Solvent and Base Selection : Use polar aprotic solvents (DMF, DMSO) with non-nucleophilic bases (e.g., DBU) to minimize side reactions .
- Case Study : 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine reacts with benzylamine in DMF at 80°C to yield 4-(benzylamino)- derivatives with >85% yield .
Q. How can researchers resolve contradictions in reported reaction yields for hydrogenolytic ring contractions?
- Answer : Discrepancies often arise from:
- Catalyst Variability : Test Pd/C vs. Raney Ni under H atmospheres; Pd/C typically offers better selectivity for pyrrolopyrimidine formation .
- Substrate Purity : Impurities in pyrimido[5,4-c]pyridazine intermediates (e.g., residual formylating agents) can inhibit hydrogenolysis. Pre-purify via column chromatography .
- Pressure Effects : Higher H pressure (3–5 atm) improves yields but may require specialized equipment .
Q. What in vitro assays are recommended to evaluate the compound’s activity against cyclin-dependent kinases (CDKs)?
- Answer :
- Kinase Inhibition Assays : Use recombinant CDK2/cyclin E or CDK4/cyclin D1 with ATP-conjugated luminescent substrates (e.g., ADP-Glo™). IC values <100 nM indicate potent inhibition .
- Cell Cycle Analysis : Treat cancer cell lines (e.g., MCF-7) and assess G1/S phase arrest via flow cytometry .
- Counter-Screening : Test selectivity against non-target kinases (e.g., MAPK, EGFR) to avoid off-target effects .
Q. What analytical strategies ensure purity and identify byproducts in scaled-up synthesis?
- Answer :
- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities >0.1% .
- LC-MS/MS : Characterize byproducts (e.g., dehalogenated or dimerized species) via fragmentation patterns .
- Elemental Analysis : Validate elemental composition (e.g., CHClN for 4-chloro derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed to improve CDK inhibitory potency?
- Answer :
- Core Modifications : Introduce electron-withdrawing groups (Cl, Br) at C4/C7 to enhance kinase binding .
- Side Chain Engineering : Attach solubilizing groups (e.g., PEG-linked amines) at C2 to improve bioavailability without compromising activity .
- Crystallographic Analysis : Co-crystallize derivatives with CDK2 to map interactions (e.g., hydrogen bonds with Leu83) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
